molecular formula C18H21N5O4S B2514903 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396882-93-1

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2514903
CAS RN: 1396882-93-1
M. Wt: 403.46
InChI Key: HZVUKBULAUFGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating effective antibacterial agents. The precursor used in these syntheses is typically a compound with an azo group that is further reacted with active methylene compounds to produce a variety of derivatives including pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives . Another approach involves the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols to form N-(2-alkoxyvinyl)sulfonamides, which can be further transformed into phthalans and phenethylamines .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . X-ray crystallography has also been employed to confirm the structures of certain triazole derivatives . These techniques ensure the accuracy of the synthesized compounds' structures, which is crucial for their biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives have been shown to undergo a range of chemical reactions. For instance, acid-catalyzed addition of alcohols or thiols to N-(2-alkoxyvinyl)sulfonamide-containing phthalans yields ketals and thioketals, respectively . Additionally, competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines has been observed when N-sulfonylamines react with 3-dimethylamino-2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the sulfonamide moiety can significantly affect the compounds' solubility, stability, and reactivity. For example, the introduction of an oxazole ring at the 4'-position of biphenylsulfonamide results in improved potency and metabolic stability . The antibacterial activity of these compounds is also a key physical property, with some derivatives showing high activity against various bacterial strains .

Scientific Research Applications

Antibacterial Activity

Compounds containing a sulfonamido moiety, similar in structure to the specified chemical, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacterial strains, suggesting their potential in developing new antibacterial agents. The synthesis approaches aim to introduce heterocyclic compounds that exhibit high antibacterial activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonism

Research has also been conducted on sulfonamide derivatives for their potential as endothelin receptor antagonists, particularly targeting the ETA receptor. These compounds have been shown to significantly improve potency and metabolic stability, making them promising candidates for the treatment of conditions such as congestive heart failure (Murugesan et al., 2000).

Metal Complex Formation

Sulfonamide-derived compounds have been synthesized and characterized for their ability to form complexes with transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). These complexes exhibit moderate to significant antibacterial activity and good antifungal activity, suggesting the potential of sulfonamide derivatives in the development of metal-based drugs (Chohan & Shad, 2011).

Antimicrobial Agents

Various azole derivatives containing sulfonamides have been synthesized and tested for their antimicrobial activities. Some of these compounds displayed activity against test microorganisms, indicating the potential of such derivatives in creating effective antimicrobial agents (Sahin et al., 2012).

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-12-16(13(2)27-21-12)28(25,26)19-10-11-22-18(24)23(15-6-4-3-5-7-15)17(20-22)14-8-9-14/h3-7,14,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVUKBULAUFGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.